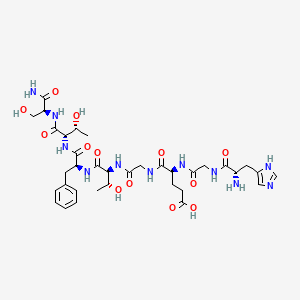
Exendin-4 (1-8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exendin-4 (1-8) is a peptide fragment derived from Exendin-4, a glucagon-like peptide-1 receptor agonist. Exendin-4 is known for its role in regulating blood glucose levels and has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. The peptide fragment Exendin-4 (1-8) retains some of the biological activity of the full-length peptide and is of interest for various research applications .
准备方法
Synthetic Routes and Reaction Conditions
Exendin-4 (1-8) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Exendin-4 (1-8) may involve large-scale SPPS or recombinant DNA technology. In the latter method, the peptide can be produced by expressing a fusion protein in a suitable host organism, such as Escherichia coli, followed by purification and enzymatic cleavage to obtain the desired peptide fragment .
化学反应分析
Types of Reactions
Exendin-4 (1-8) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
Exendin-4 (1-8) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as type 2 diabetes mellitus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Exendin-4 (1-8) exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas and brain. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinase A (PKA) and the phosphorylation of cAMP-response element-binding protein (CREB). These signaling pathways ultimately result in the regulation of glucose metabolism, insulin secretion, and other physiological processes .
相似化合物的比较
Exendin-4 (1-8) can be compared with other GLP-1 receptor agonists, such as:
Exendin-4: The full-length peptide from which Exendin-4 (1-8) is derived. Exendin-4 has a longer sequence and broader biological activity.
Liraglutide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus. Liraglutide has a longer half-life and different pharmacokinetic properties compared to Exendin-4 (1-8).
Semaglutide: Another GLP-1 receptor agonist with a longer half-life and enhanced stability compared to Exendin-4 (1-8).
Exendin-4 (1-8) is unique in its shorter sequence, which may result in different pharmacokinetic and pharmacodynamic properties compared to the full-length peptide and other GLP-1 receptor agonists .
属性
分子式 |
C35H51N11O13 |
|---|---|
分子量 |
833.8 g/mol |
IUPAC 名称 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |
InChI 键 |
XWYOPQJBTGZXRS-YWPAURNNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


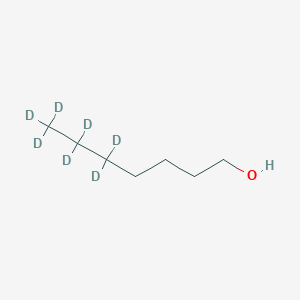
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
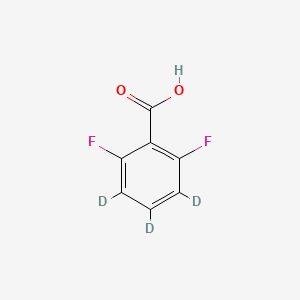
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

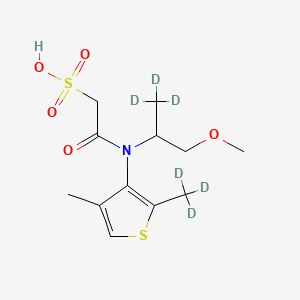
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)

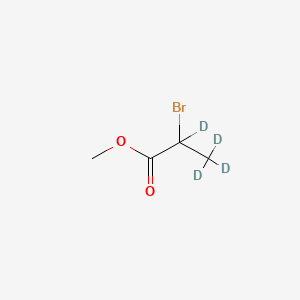
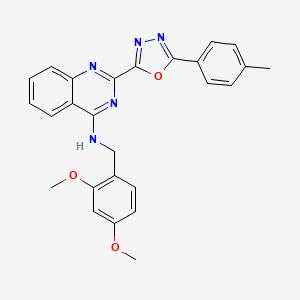
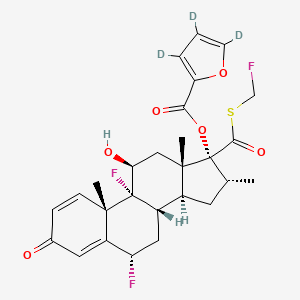


![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
